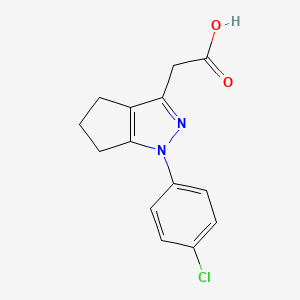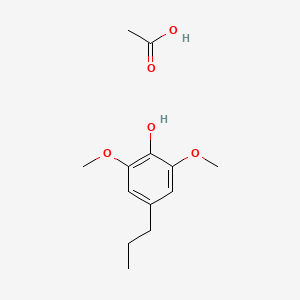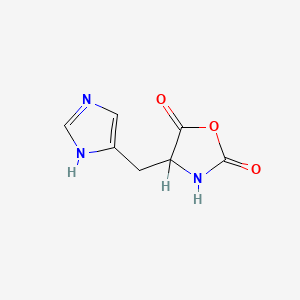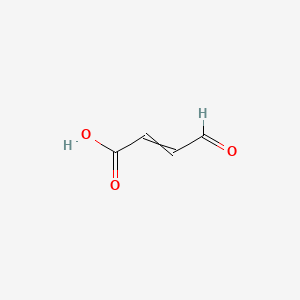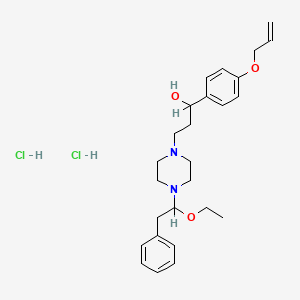
alpha-(p-(Allyloxy)phenyl)-4-(beta-ethoxyphenethyl)-1-piperazinepropanol dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-(p-(Allyloxy)phenyl)-4-(beta-ethoxyphenethyl)-1-piperazinepropanol dihydrochloride is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(p-(Allyloxy)phenyl)-4-(beta-ethoxyphenethyl)-1-piperazinepropanol dihydrochloride typically involves multiple steps, including the formation of the piperazine ring, the introduction of the allyloxy and ethoxyphenethyl groups, and the final conversion to the dihydrochloride salt. Common reagents used in these reactions may include allyl bromide, ethyl bromide, and various catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Alpha-(p-(Allyloxy)phenyl)-4-(beta-ethoxyphenethyl)-1-piperazinepropanol dihydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like potassium permanganate.
Reduction: Reduction of functional groups using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce or replace functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). Reaction conditions may vary depending on the desired transformation, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of alpha-(p-(Allyloxy)phenyl)-4-(beta-ethoxyphenethyl)-1-piperazinepropanol dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed pharmacological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to fully understand its mechanism of action.
Comparación Con Compuestos Similares
Alpha-(p-(Allyloxy)phenyl)-4-(beta-ethoxyphenethyl)-1-piperazinepropanol dihydrochloride can be compared with other piperazine derivatives, such as:
1-(2-Phenylethyl)piperazine: Known for its psychoactive properties.
4-(2-Methoxyphenyl)-1-piperazineethanol: Studied for its potential antidepressant effects.
1-(3-Chlorophenyl)piperazine: Investigated for its anxiolytic properties.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which may confer distinct pharmacological properties compared to other piperazine derivatives.
Propiedades
Número CAS |
27588-38-1 |
|---|---|
Fórmula molecular |
C26H38Cl2N2O3 |
Peso molecular |
497.5 g/mol |
Nombre IUPAC |
3-[4-(1-ethoxy-2-phenylethyl)piperazin-1-yl]-1-(4-prop-2-enoxyphenyl)propan-1-ol;dihydrochloride |
InChI |
InChI=1S/C26H36N2O3.2ClH/c1-3-20-31-24-12-10-23(11-13-24)25(29)14-15-27-16-18-28(19-17-27)26(30-4-2)21-22-8-6-5-7-9-22;;/h3,5-13,25-26,29H,1,4,14-21H2,2H3;2*1H |
Clave InChI |
OBQIJRSOAUGVGY-UHFFFAOYSA-N |
SMILES canónico |
CCOC(CC1=CC=CC=C1)N2CCN(CC2)CCC(C3=CC=C(C=C3)OCC=C)O.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



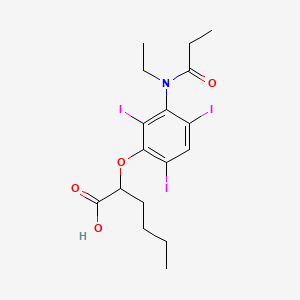
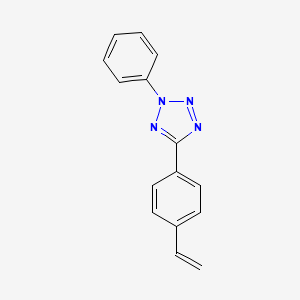

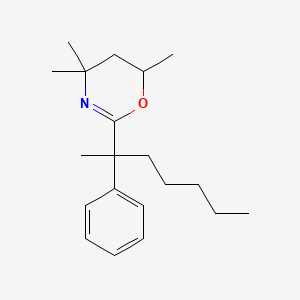

![4,16-Dioxahexacyclo[11.11.2.02,6.07,26.014,18.019,25]hexacosa-1(25),2(6),7(26),8,10,12,14(18),19,21,23-decaene-3,5,15,17-tetrone](/img/structure/B14697759.png)
